
Methyl 8-((2,6-difluoropyridin-4-YL)oxy)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-((2,6-difluoropyridin-4-YL)oxy)octanoate is a chemical compound with the molecular formula C14H19F2NO3 and a molecular weight of 287.31 g/mol . This compound is known for its unique structure, which includes a difluoropyridinyl group attached to an octanoate ester. It is primarily used in research and industrial applications due to its specific chemical properties.
Preparation Methods
The synthesis of Methyl 8-((2,6-difluoropyridin-4-YL)oxy)octanoate typically involves a multi-step reaction process. One common synthetic route includes the following steps :
Step 1: Reacting boron tribromide with dichloromethane at 60°C.
Step 2: Treating the intermediate product with potassium carbonate in N,N-dimethylformamide for 10 hours at 100°C.
These steps result in the formation of this compound with high purity.
Chemical Reactions Analysis
Methyl 8-((2,6-difluoropyridin-4-YL)oxy)octanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like lithium aluminum hydride.
Substitution: The difluoropyridinyl group can participate in substitution reactions, often with nucleophiles.
Common reagents used in these reactions include boron tribromide, potassium carbonate, and N,N-dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 8-((2,6-difluoropyridin-4-YL)oxy)octanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers use this compound to study its effects on biological systems.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 8-((2,6-difluoropyridin-4-YL)oxy)octanoate involves its interaction with specific molecular targets and pathways. The difluoropyridinyl group plays a crucial role in its activity, allowing it to bind to certain enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Methyl 8-((2,6-difluoropyridin-4-YL)oxy)octanoate can be compared with other similar compounds, such as:
Methyl 8-((2,6-dichloropyridin-4-YL)oxy)octanoate: This compound has chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.
Methyl 8-((2,6-dibromopyridin-4-YL)oxy)octanoate: The presence of bromine atoms can lead to different chemical properties and applications.
The uniqueness of this compound lies in its difluoropyridinyl group, which imparts specific chemical and biological properties that are distinct from its analogs .
Properties
Molecular Formula |
C14H19F2NO3 |
|---|---|
Molecular Weight |
287.30 g/mol |
IUPAC Name |
methyl 8-(2,6-difluoropyridin-4-yl)oxyoctanoate |
InChI |
InChI=1S/C14H19F2NO3/c1-19-14(18)7-5-3-2-4-6-8-20-11-9-12(15)17-13(16)10-11/h9-10H,2-8H2,1H3 |
InChI Key |
FILHXHWVWYROIE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCOC1=CC(=NC(=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N'-{[3-(trifluoromethyl)phenyl]methoxy}methanimidamide](/img/structure/B13047216.png)

![2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B13047220.png)


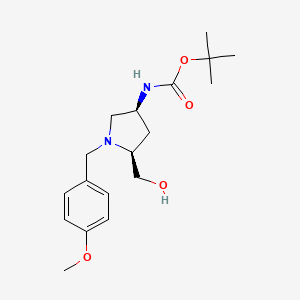
![(1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13047238.png)
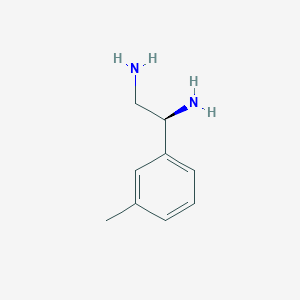
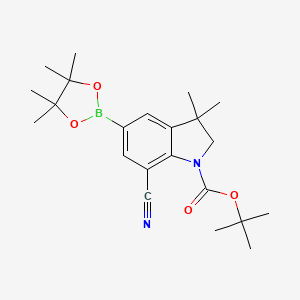
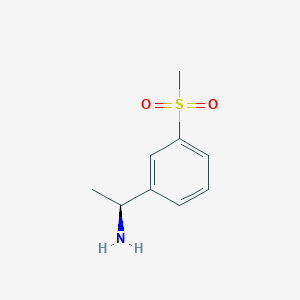
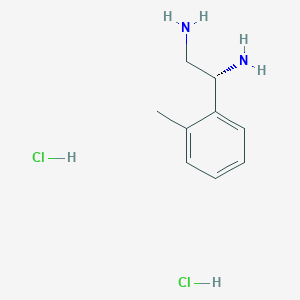
![(R)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13047272.png)
